

cefotaxime metabolite comparison other cephalosporin metabolites

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Compound Focus: Desacetylcefotaxime

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Comparison of Cephalosporin Metabolites

The table below summarizes the key characteristics of the primary metabolite for cefotaxime and other cephalosporins for which metabolite data was available in the search results.

Cephalosporin	Primary Metabolite	Bioactivity of Metabolite	Synergy with Parent Drug	Clinical Significance
Cefotaxime (3rd gen)	Desacetylcefotaxime [1]	Maintains antimicrobial activity, though less than parent drug [1].	Yes; demonstrated <i>in vitro</i> synergy when combined with cefotaxime [1].	Contributes to overall antibacterial activity and extended spectrum [1].
Cephapirin (1st gen)	Desacetylcephapirin [1]	Retains approximately 55% of the antibiotic activity of the parent drug, cephapirin [1].	Information not available in search results.	Significant excretion in urine; contributes to antibacterial effect <i>in vivo</i> [1].

Cephalosporin	Primary Metabolite	Bioactivity of Metabolite	Synergy with Parent Drug	Clinical Significance
Cefoperazone (3rd gen)	Desacetylcefoperazone (identified as a "principle metabolite") [1]	Information on specific bioactivity not available in search results.	Information not available in search results.	Mentioned in the context of <i>in vivo</i> concentration studies [1].

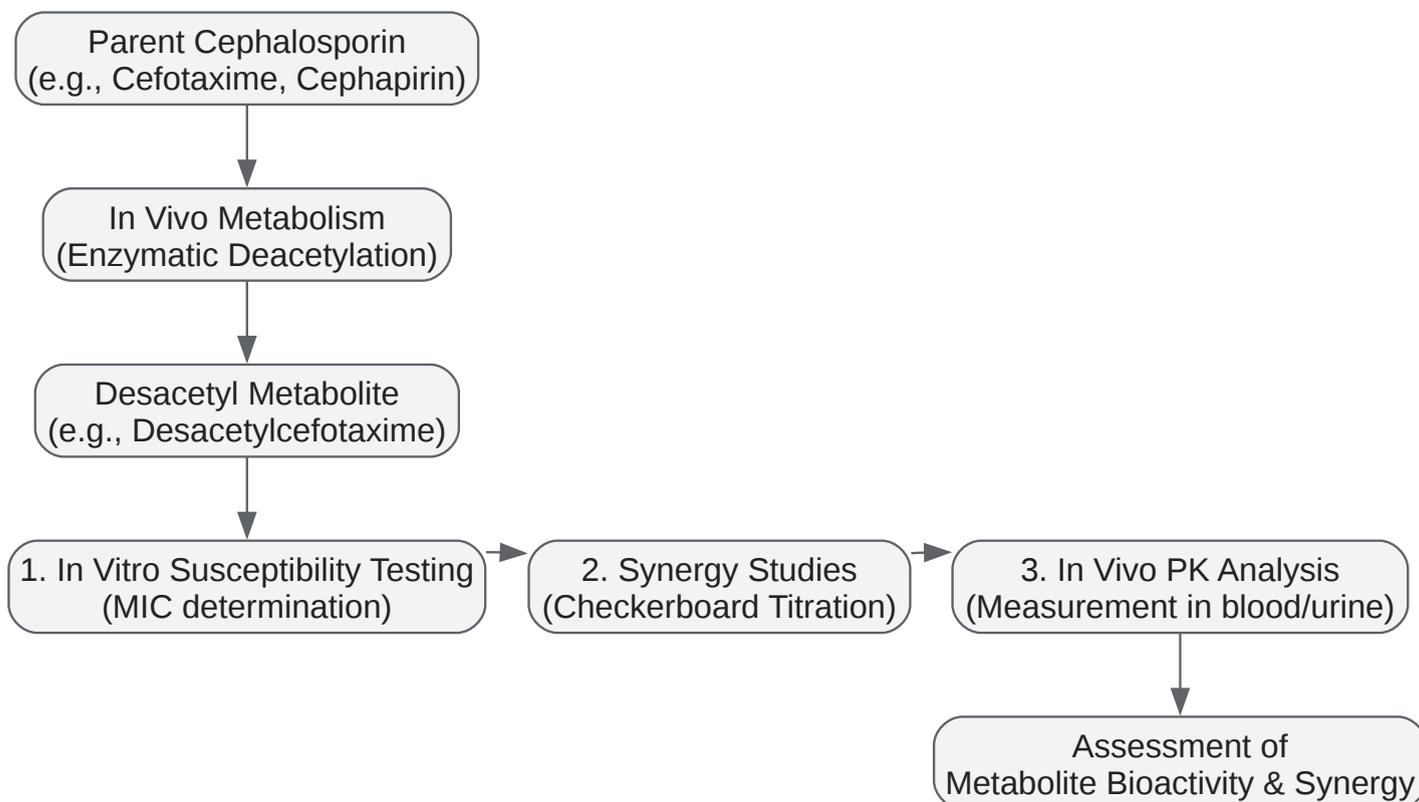
Experimental Data and Methodologies

The search results referenced older but foundational studies that describe the experimental approaches used to characterize these metabolites.

- **Antimicrobial Activity Assay:** The bioactivity of **desacetylcefotaxime** and desacetylcephapirin was determined through standard **minimum inhibitory concentration (MIC)** measurements against various bacterial strains, comparing the metabolite's potency to that of the parent drug [1].
- **Synergy Testing:** The synergistic effect between **desacetylcefotaxime** and cefotaxime was demonstrated *in vitro* using **checkerboard titration methods**. This technique involves testing various combinations of the two compounds to calculate a Fractional Inhibitory Concentration (FIC) index, which quantifies the interaction as synergistic, additive, or antagonistic [1].
- **In Vivo Pharmacokinetics:** Studies in animals (e.g., dairy cows) and human subjects measured the concentrations of the parent drug and its desacetyl metabolite in blood, urine, and other tissues, confirming that the metabolite is a significant product of *in vivo* metabolism [1].

Metabolic Pathway and Experimental Workflow

The following diagram illustrates the common metabolic pathway for these cephalosporins and the general experimental workflow used to study them, as derived from the search results.



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Limitations and Research Gaps

It is important to note the constraints of the available information:

- **Limited Scope:** The data primarily covers **cefotaxime**, **cephapirin**, and mentions **cefoperazone**. A comprehensive comparison including metabolites of other 3rd, 4th, or 5th-generation cephalosporins (like ceftriaxone, cefepime, or ceftaroline) was not found in the search results.
- **Dated References:** The key studies specifically investigating metabolite synergy for cefotaxime and cephapirin are from the 1980s [1]. While this establishes the foundational principle, it highlights a gap in recent, dedicated research on this specific topic.

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References

1. Cefotaxime, cephalothin, and cephalixin: Antimicrobial activity and synergy studies of cephalosporins with significant in vivo desacetyl metabolite concentrations - ScienceDirect [sciencedirect.com]

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